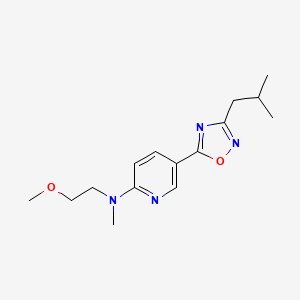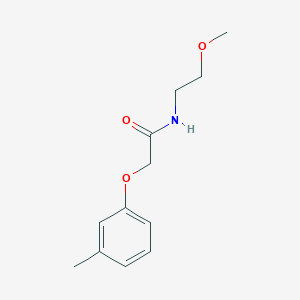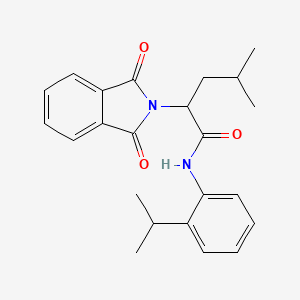![molecular formula C15H16ClN3OS B5117076 N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5117076.png)
N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide, also known as CP-945,598, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective cannabinoid receptor type 2 (CB2) agonists, which have been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects.
作用機序
N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide is a selective CB2 receptor agonist, which means that it binds to and activates the CB2 receptor. The CB2 receptor is primarily expressed in immune cells and is involved in regulating immune function. Activation of the CB2 receptor by N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been shown to reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects. Studies have also shown that it can reduce the production of pro-inflammatory cytokines and chemokines. N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has also been shown to reduce neuropathic pain and improve motor function in animal models of multiple sclerosis.
実験室実験の利点と制限
One advantage of using N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide in lab experiments is that it is a selective CB2 receptor agonist, which means that it specifically targets the CB2 receptor and does not affect the CB1 receptor. This reduces the risk of unwanted side effects associated with CB1 receptor activation. One limitation of using N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide is that it is a synthetic compound, which may limit its potential therapeutic applications.
将来の方向性
There are several potential future directions for research on N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide. One area of research could focus on its potential applications in the treatment of inflammatory bowel disease. Another area of research could focus on its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies could be conducted to investigate the long-term safety and efficacy of N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide.
合成法
N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide can be synthesized using a multi-step process starting from 2-chlorobenzoic acid. The first step involves the conversion of 2-chlorobenzoic acid to 2-chlorobenzoyl chloride using thionyl chloride. The resulting product is then reacted with 6-methyl-4-pyrimidinylthiol in the presence of triethylamine to form the intermediate product. The final step involves the reaction of the intermediate product with 2-bromo-3-methylbutyryl chloride to obtain N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide.
科学的研究の応用
N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects. Studies have also shown that N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has potential applications in the treatment of various diseases such as multiple sclerosis, neuropathic pain, and inflammatory bowel disease.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-3-13(21-14-8-10(2)17-9-18-14)15(20)19-12-7-5-4-6-11(12)16/h4-9,13H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKYQJYMUUYWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1Cl)SC2=NC=NC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[3-(3,4-dihydro-1(2H)-quinolinyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117006.png)

![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5117021.png)
![3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5117025.png)
![(3R*,4R*)-1-(2,5-dimethoxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5117026.png)
![2-(allylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5117027.png)
![10-(diphenylmethylene)-4-(2-methoxy-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5117033.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea](/img/structure/B5117045.png)

![1-(3-bromophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5117069.png)
![[1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5117084.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5117097.png)